![molecular formula C18H13F3N4O2S3 B2986820 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877654-25-6](/img/structure/B2986820.png)
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, a trifluoromethylphenyl group, and a thiazol-2-yl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to impart unique properties to the molecule, including increased lipophilicity and metabolic stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which could influence the compound’s properties .Scientific Research Applications
Synthesis and Characterization
Research into thieno[d]pyrimidines, including similar compounds, focuses on the synthesis and characterization of novel derivatives. A study by El Azab and Elkanzi (2014) highlights the formation of isolated and fused thieno[d]pyrimidine derivatives through reactions with selected reagents, aiming to expand the chemical diversity and potential applications of these compounds. These synthetic pathways are critical for developing new drugs and materials with specific biological or chemical properties El Azab & Elkanzi, 2014.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds related to thieno[3,2-d]pyrimidines. For instance, Kerru et al. (2019) explored the synthesis of thienopyrimidine-linked rhodanine derivatives, demonstrating significant antibacterial potency against various bacterial strains. This suggests that modifications of the thieno[3,2-d]pyrimidine core could yield promising candidates for antibacterial agents Kerru et al., 2019.
Radiolabeling and Imaging Applications
Radiosynthesis of compounds for imaging applications is another area of research. Dollé et al. (2008) reported on the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including radiolabeled derivatives for positron emission tomography (PET) imaging. Such compounds, closely related in structure to the one of interest, are used for in vivo imaging of the translocator protein, highlighting their utility in neuroinflammatory and oncological research Dollé et al., 2008.
Insecticidal Properties
Research into heterocyclic compounds incorporating thiadiazole moieties, akin to the structure of interest, has shown potential insecticidal properties. Fadda et al. (2017) synthesized new heterocycles evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis. These findings indicate the potential for designing novel insecticides based on the structural motifs of thieno[3,2-d]pyrimidines Fadda et al., 2017.
Future Directions
properties
IUPAC Name |
2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S3/c19-18(20,21)10-2-1-3-11(8-10)25-15(27)14-12(4-6-28-14)23-17(25)30-9-13(26)24-16-22-5-7-29-16/h1-3,5,7-8H,4,6,9H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQCLCDZMJGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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